(2E)-5-(4-bromobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one
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Overview
Description
(2E)-5-[(4-BROMOPHENYL)METHYL]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a bromophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-[(4-BROMOPHENYL)METHYL]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-bromobenzaldehyde with 4-methoxybenzaldehyde in the presence of hydrazine to form a hydrazone intermediate. This intermediate is then reacted with a thiazolidinone derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(2E)-5-[(4-BROMOPHENYL)METHYL]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(2E)-5-[(4-BROMOPHENYL)METHYL]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-5-[(4-BROMOPHENYL)METHYL]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Triple Bond Compounds: Compounds with triple bonds, such as nitrogen molecules, which have unique chemical properties.
Uniqueness
(2E)-5-[(4-BROMOPHENYL)METHYL]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE stands out due to its combination of a thiazolidinone ring with bromophenyl and methoxyphenyl groups, providing a unique set of chemical and biological properties that are not commonly found in other compounds .
Properties
Molecular Formula |
C18H16BrN3O2S |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
(2E)-5-[(4-bromophenyl)methyl]-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16BrN3O2S/c1-24-15-8-4-13(5-9-15)11-20-22-18-21-17(23)16(25-18)10-12-2-6-14(19)7-3-12/h2-9,11,16H,10H2,1H3,(H,21,22,23)/b20-11+ |
InChI Key |
CRBSQWNFRXNHMX-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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